molecular formula C23H28N2O7S B5143522 1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate

1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate

Cat. No. B5143522
M. Wt: 476.5 g/mol
InChI Key: SMDJHOQGXVRPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MPMBP and is synthesized through a specific method that will be discussed in MPMBP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Additionally, researchers have identified several future directions for the study of this compound.

Mechanism of Action

The mechanism of action of MPMBP is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. MPMBP has also been shown to interact with the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
MPMBP has been shown to have a variety of biochemical and physiological effects. In animal models, MPMBP has been shown to increase levels of serotonin and dopamine in the brain. Additionally, MPMBP has been shown to decrease levels of inflammatory cytokines in the blood.

Advantages and Limitations for Lab Experiments

One advantage of using MPMBP in laboratory experiments is its potential therapeutic applications. Additionally, MPMBP is relatively easy to synthesize and has a high degree of purity. However, one limitation of using MPMBP in laboratory experiments is its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for the study of MPMBP. One area of interest is the potential therapeutic applications of MPMBP in the treatment of neurological disorders such as anxiety and depression. Additionally, researchers are interested in studying the potential anti-cancer effects of MPMBP. Finally, there is interest in studying the potential immunomodulatory effects of MPMBP.

Synthesis Methods

The synthesis of MPMBP can be achieved through a multi-step process that involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 1-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(methylthio)benzylamine to produce the key intermediate 1-(4-methoxyphenoxy)acetyl-4-(4-(methylthio)benzyl)piperazine. Finally, this intermediate is reacted with oxalic acid to form the oxalate salt of MPMBP.

Scientific Research Applications

MPMBP has been studied for its potential therapeutic applications in a variety of areas, including neuroscience, oncology, and immunology. In neuroscience, MPMBP has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, MPMBP has been studied for its potential to inhibit the growth of cancer cells. In immunology, MPMBP has been shown to have anti-inflammatory effects.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.C2H2O4/c1-25-18-5-7-19(8-6-18)26-16-21(24)23-13-11-22(12-14-23)15-17-3-9-20(27-2)10-4-17;3-1(4)2(5)6/h3-10H,11-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJHOQGXVRPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2881832

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.